molecular formula C11H10F3N3O B1371796 {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 952183-25-4

{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B1371796
CAS No.: 952183-25-4
M. Wt: 257.21 g/mol
InChI Key: RUZHXGCIFNXZBQ-UHFFFAOYSA-N
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Description

{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol is a chemical compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the following steps:

    Preparation of 3-(Trifluoromethyl)benzyl azide: This can be achieved by reacting 3-(trifluoromethyl)benzyl bromide with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at elevated temperatures.

    Cycloaddition Reaction: The azide is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol to form the triazole ring. This reaction is usually carried out in the presence of a copper(I) catalyst and a base such as triethylamine.

    Purification: The resulting product is purified using standard techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanal or {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanoic acid.

Scientific Research Applications

Chemistry

In chemistry, {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, while the triazole ring can interact with biological targets such as enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group can form strong hydrogen bonds and hydrophobic interactions, while the triazole ring can coordinate with metal ions or participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzyl alcohol
  • 3-(Trifluoromethyl)benzyl bromide
  • 1-(Trifluoromethyl)benzyl-1H-1,2,3-triazole

Uniqueness

Compared to similar compounds, {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol is unique due to the presence of both the trifluoromethyl group and the triazole ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and the ability to form multiple types of interactions with biological targets.

Properties

IUPAC Name

[1-[[3-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c12-11(13,14)9-3-1-2-8(4-9)5-17-6-10(7-18)15-16-17/h1-4,6,18H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZHXGCIFNXZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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